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Introduction
Bromodichloromethane (BDCM) is a disinfection byproduct commonly found in chlorinated

drinking water.[1][2] It is classified as "reasonably anticipated to be a human carcinogen" based

on sufficient evidence from experimental animal studies.[1][2] This document provides detailed

application notes and protocols for using animal models to study the carcinogenicity of BDCM,

designed for researchers, scientists, and drug development professionals. The information is

compiled from extensive reviews of established research, including studies by the National

Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC).

Animal Models and Experimental Design
The most commonly used animal models for assessing BDCM carcinogenicity are the Fischer

344 (F344) rat and the B6C3F1 mouse.[3][4][5] These models have been extensively

characterized and have shown susceptibility to BDCM-induced tumors in key target organs.

Table 1: Key Characteristics of Animal Models for BDCM Carcinogenicity Studies
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Characteristic Fischer 344 (F344/N) Rat B6C3F1 Mouse

Species Rattus norvegicus Mus musculus

Strain Inbred F1 Hybrid

Typical Sex Used Male and Female Male and Female

Primary Target Organs Large Intestine, Kidney, Liver Kidney, Liver

Common Routes of

Administration
Oral Gavage, Drinking Water Oral Gavage, Drinking Water

Study Duration 2 years (chronic) 2 years (chronic)

Data Presentation: Summary of Carcinogenic
Findings
The carcinogenic effects of BDCM have been evaluated in numerous studies. The following

tables summarize the key quantitative data on tumor incidence in F344 rats and B6C3F1 mice

following oral administration of BDCM.

Table 2: Carcinogenicity of Bromodichloromethane in F344/N Rats (Oral Gavage in Corn Oil)

[4]
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Sex Organ Neoplasm
Dose
(mg/kg/day)

Incidence

Male Large Intestine

Adenomatous

Polyp or

Adenocarcinoma

(combined)

0 1/50

50 10/50

100 29/50

Male Kidney

Tubular Cell

Adenoma or

Adenocarcinoma

(combined)

0 0/50

50 5/50

100 24/50

Female Large Intestine

Adenomatous

Polyp or

Adenocarcinoma

(combined)

0 0/50

50 5/50

100 18/50

Female Kidney

Tubular Cell

Adenoma or

Adenocarcinoma

(combined)

0 1/50

50 3/50

100 12/50

Table 3: Carcinogenicity of Bromodichloromethane in B6C3F1 Mice (Oral Gavage in Corn

Oil)[4]
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Sex Organ Neoplasm
Dose
(mg/kg/day)

Incidence

Male Kidney

Tubular Cell

Adenoma or

Adenocarcinoma

(combined)

0 0/50

50 4/50

100 13/50

Female Liver

Hepatocellular

Adenoma or

Carcinoma

(combined)

0 4/50

50 15/50

100 34/50

Table 4: Carcinogenicity of Bromodichloromethane in Male F344/N Rats (Drinking Water)[6]
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Organ Neoplasm Dose (mg/kg/day) Incidence

Liver
Hepatocellular

Adenoma
0 1/45

3.9 7/45

20.6 3/36

Liver
Hepatocellular

Carcinoma
0 1/45

3.9 1/45

20.6 3/36

Liver

Hepatocellular

Adenoma or

Carcinoma

(combined)

0 2/45

3.9 8/45

20.6 6/36

Experimental Protocols
The following are detailed protocols for conducting carcinogenicity studies of BDCM in rodents,

synthesized from NTP technical reports and general guidelines.

Protocol 1: Two-Year Chronic Carcinogenicity Study via
Oral Gavage
1. Animal Model and Husbandry:

Species/Strain: Fischer 344/N rats or B6C3F1 mice.
Age: 6 weeks at the start of the study.
Housing: House animals individually or in small groups in polycarbonate cages with certified
hardwood bedding. Maintain a 12-hour light/dark cycle, a temperature of 20-24°C, and a
relative humidity of 40-60%.
Diet and Water: Provide certified rodent diet and tap water ad libitum.
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2. Preparation of Gavage Solutions:

Vehicle: Corn oil.
Preparation: Prepare BDCM solutions in corn oil at the desired concentrations. Ensure
thorough mixing to achieve a homogeneous solution. Prepare fresh solutions weekly and
store them protected from light at room temperature.

3. Administration of BDCM:

Dosing: Administer BDCM or the vehicle control by oral gavage once daily, 5 days per week,
for 104 weeks.
Volume: The gavage volume should not exceed 10 mL/kg of body weight for rats and mice.
Adjust the volume administered based on the most recent body weight measurement.
Technique: Use a stainless steel ball-tipped gavage needle of appropriate size for the
animal. Gently restrain the animal and pass the needle over the tongue into the esophagus
and down to the stomach. Administer the solution slowly to prevent regurgitation.

4. Observations and Examinations:

Clinical Observations: Observe all animals twice daily for signs of toxicity. Record any clinical
signs, including changes in behavior, appearance, and palpable masses.
Body Weight: Record individual body weights weekly for the first 13 weeks and monthly
thereafter.
Necropsy: At the end of the 2-year study, perform a complete necropsy on all surviving
animals. Euthanize moribund animals and any animals found dead and perform a necropsy.
Tissue Collection: Collect all organs and tissues, with special attention to the target organs
(kidney, liver, large intestine). Preserve tissues in 10% neutral buffered formalin.

Protocol 2: Two-Year Chronic Carcinogenicity Study via
Drinking Water
1. Animal Model and Husbandry:

Follow the same procedures as in Protocol 1.

2. Preparation of Dosed Water:

Vehicle: Tap water.
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Preparation: Prepare BDCM solutions in tap water at the desired concentrations. Due to the
volatility of BDCM, prepare fresh solutions at least twice a week and store them in sealed
containers.

3. Administration of BDCM:

Dosing: Provide the dosed water to the animals ad libitum in glass water bottles with sipper
tubes.
Water Consumption: Measure water consumption weekly per cage to estimate the average
daily dose of BDCM per animal.

4. Observations and Examinations:

Follow the same procedures as in Protocol 1.

Protocol 3: Histopathological Examination
1. Tissue Processing:

After fixation in 10% neutral buffered formalin for at least 24 hours, trim the tissues according
to standard pathology guidelines.
Process the trimmed tissues through graded alcohols and xylene, and embed in paraffin.

2. Sectioning and Staining:

Cut 5 µm thick sections from the paraffin-embedded blocks.
Mount the sections on glass slides and stain with hematoxylin and eosin (H&E).

3. Microscopic Examination:

A qualified pathologist should perform a microscopic examination of all tissues from all
animals.
Kidney: Examine for tubular cell adenomas and adenocarcinomas. Note changes such as
cellular atypia, increased mitotic figures, and invasion of surrounding tissues.[7][8]
Liver: Examine for hepatocellular adenomas and carcinomas. Look for altered hepatocellular
foci, loss of normal lobular architecture, cellular pleomorphism, and vascular invasion.[9][10]
[11]
Large Intestine: Examine for adenomatous polyps and adenocarcinomas. Identify dysplastic
epithelial changes, glandular crowding, and invasion through the muscularis mucosae.[12]
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[13][14][15]

Signaling Pathways and Mechanisms of
Carcinogenicity
The primary mechanism of BDCM-induced carcinogenicity is believed to involve its metabolic

activation, leading to genotoxicity.

Metabolic Activation of Bromodichloromethane
The key enzyme responsible for the metabolic activation of BDCM is Glutathione S-transferase

theta 1-1 (GSTT1-1).[16][17][18] This enzyme catalyzes the conjugation of BDCM with

glutathione (GSH), forming a reactive episulfonium ion intermediate. This intermediate is highly

electrophilic and can covalently bind to cellular macromolecules, including DNA, to form DNA

adducts.[19]
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Metabolic activation of BDCM by GSTT1-1.

Downstream Effects of DNA Adduct Formation
The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. These

adducts can lead to several downstream consequences that promote tumor development.
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Mutations: If not repaired, DNA adducts can cause mispairing during DNA replication,

leading to permanent mutations in critical genes, such as oncogenes and tumor suppressor

genes.[20]

Genomic Instability: The presence of bulky DNA adducts can interfere with DNA replication

and transcription, leading to DNA strand breaks and chromosomal aberrations, which

contribute to genomic instability.

Activation of DNA Damage Response (DDR) Pathways: The cell recognizes DNA adducts as

damage and activates complex signaling networks, known as the DNA Damage Response

(DDR). Key proteins in this response include ATM and ATR kinases.[21] While the primary

role of the DDR is to repair the damage, chronic activation or improper repair can lead to

apoptosis or senescence, or in some cases, can be bypassed, allowing cells with damaged

DNA to proliferate.

Oxidative Stress: The metabolism of BDCM and the subsequent cellular damage can lead to

the generation of reactive oxygen species (ROS), causing oxidative stress.[22] Oxidative

stress can further damage DNA, lipids, and proteins, and can activate signaling pathways

(e.g., NF-κB, MAPK) that promote inflammation, cell proliferation, and survival, all of which

contribute to carcinogenesis.[23][24]
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Proposed signaling pathway for BDCM-induced carcinogenesis.
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Experimental Workflow
The following diagram illustrates a typical workflow for a two-year rodent carcinogenicity study

of BDCM.
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Workflow for a 2-year BDCM carcinogenicity study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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